molecular formula C11H24N2S B14314812 N-Methyl-N'-nonylthiourea CAS No. 116248-65-8

N-Methyl-N'-nonylthiourea

Cat. No.: B14314812
CAS No.: 116248-65-8
M. Wt: 216.39 g/mol
InChI Key: GLWAMYGQKNTUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-N'-nonylthiourea is a thiourea derivative characterized by a methyl group on one nitrogen atom and a nonyl (C₉H₁₉) alkyl chain on the adjacent nitrogen. Thioureas are organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S, where substituents (R¹–R⁴) dictate their physicochemical and biological properties.

Properties

CAS No.

116248-65-8

Molecular Formula

C11H24N2S

Molecular Weight

216.39 g/mol

IUPAC Name

1-methyl-3-nonylthiourea

InChI

InChI=1S/C11H24N2S/c1-3-4-5-6-7-8-9-10-13-11(14)12-2/h3-10H2,1-2H3,(H2,12,13,14)

InChI Key

GLWAMYGQKNTUPU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCNC(=S)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methyl-N’-nonylthiourea can be synthesized through the nucleophilic addition of nonylamine to methyl isothiocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or ethanol, under mild conditions. The reaction is exothermic and usually completes within a few hours at room temperature.

Industrial Production Methods

On an industrial scale, the production of N-Methyl-N’-nonylthiourea involves the same basic principles but is optimized for larger yields. This often includes the use of continuous flow reactors and more efficient separation techniques to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-nonylthiourea undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: N-Methyl-N’-nonylthiourea can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous ether or tetrahydrofuran.

    Substitution: Halides, alkoxides; reactions often occur in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted thioureas

Scientific Research Applications

N-Methyl-N’-nonylthiourea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methyl-N’-nonylthiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form strong hydrogen bonds and coordinate with metal ions, which can inhibit enzyme activity or alter receptor function. This makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Substituent Effects on Physical Properties

Substituents significantly influence melting points, solubility, and reactivity. Below is a comparative analysis:

Table 1: Physical and Chemical Properties of Selected Thioureas
Compound Name Substituents Molecular Weight Melting Point Solubility Key Applications References
N-Methyl-N'-phenylthiourea Methyl (N), Phenyl (N') 166.24 g/mol 99°C Insoluble in water Intermediate in synthesis
N,N′-Dimethylthiourea Methyl (both N) 104.18 g/mol Not reported Water-soluble Corrosion inhibition
N-(2-hydroxyethyl)-N'-phenylthiourea Hydroxyethyl (N), Phenyl (N') 210.3 g/mol Not reported Moderate solubility Potential biological activity
N-Methyl-N'-dodecylguanidine* Methyl (N), Dodecyl (N') Not reported Not reported Lipophilic Antifungal synergy with AMB
N-ethyl-N'-octylurea* Ethyl (N), Octyl (N') Not reported Not reported Lipophilic Corrosion inhibition

*Note: Guanidine and urea analogs included for functional comparison.

Key Observations :

  • Alkyl Chain Length: Longer alkyl chains (e.g., nonyl, dodecyl) enhance lipophilicity, improving membrane interaction but reducing water solubility. This is critical in antifungal applications where membrane disruption is a mechanism .
  • Aromatic vs. Aliphatic Substituents: Phenyl groups (e.g., N-Methyl-N'-phenylthiourea) increase rigidity and may reduce solubility compared to aliphatic chains like nonyl .
  • Functional Groups : Hydroxyethyl groups introduce polarity, enhancing solubility (e.g., N-(2-hydroxyethyl)-N'-phenylthiourea) .
Antimicrobial Activity
  • N-Methyl-N'-dodecylguanidine (structurally analogous to alkylthioureas) synergizes with amphotericin B (AMB) against C. albicans by disrupting ergosterol-related vacuolar membranes .
  • Inference for N-Methyl-N'-nonylthiourea: The nonyl chain may similarly enhance antifungal activity via membrane interaction, though thioureas typically exhibit lower direct toxicity compared to guanidines.
Corrosion Inhibition
  • N-ethyl-N'-octylurea and related thioureas are used as corrosion inhibitors in industrial systems. Their efficacy correlates with alkyl chain length and ability to adsorb onto metal surfaces .
  • Inference for this compound: The nonyl group may improve adsorption on metal substrates, making it a candidate for corrosion inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.